N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide
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Overview
Description
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, one compound, 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, has a molecular formula of C18H12O4 .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can also vary greatly. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For example, one compound, 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, has a molecular weight of 292.285 Da .Scientific Research Applications
Antiproliferative Potential and ADMET Properties
A study synthesized new derivatives of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline to investigate their antiproliferative potential against cancer cells. These compounds, particularly 3l, showed inhibition against various cancer cell lines, including MCF-7, HepG2, Colo205, and HeLa, with compound 3i demonstrating significant inhibition against the MCF-7 cell line and potential as a Glucose-6-phosphate dehydrogenase (G6PDH) inhibitor. In silico ADMET analysis revealed excellent drug-like characteristics for these compounds, indicating their potential as anticancer agents (Santoshkumar S. et al., 2016).
Synthesis and Evaluation as Anti-HIV, Anticancer, and Antimicrobial Agents
Another study focused on the synthesis of novel benzofuran derivatives and their evaluation as anti-HIV, anticancer, and antimicrobial agents. Certain derivatives exhibited moderate anti-HIV activity and mild antifungal activity, although no significant anticancer activity was observed. This research demonstrates the diverse therapeutic potential of benzofuran derivatives in treating infectious diseases (S. M. Rida et al., 2006).
Anticonvulsant and Neuroprotective Effects
Research into N-(substituted benzothiazol-2-yl)amide derivatives showed promising anticonvulsant and neuroprotective effects. One compound, in particular, demonstrated significant efficacy as an anticonvulsant and displayed neuroprotective properties, suggesting its potential as a safer anticonvulsant with additional benefits (M. Hassan et al., 2012).
Antidiabetic and Hypolipidemic Agents
A study on thiazolidinedione derivatives with benzofuran moieties showed considerable improvement in euglycemic activity in db/db mice. These findings indicate the potential of benzofuran-containing compounds in the treatment of diabetes and associated lipid disorders, providing a foundation for further research into their therapeutic applications (K. A. Reddy et al., 1999).
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known for their antimicrobial properties . They have been used in the design of antimicrobial agents that are active towards different clinically approved targets .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Action Environment
It is known that the degradation rate constant with oh radicals can be a factor in the environmental fate of benzofuran derivatives .
Future Directions
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention for their potential applications as drugs . Future research may focus on discovering novel benzofuran compounds with potent biological activities and developing efficient methods for their synthesis.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-3-8-15(19)18-16-17-12(10-21-16)14-9-11-6-4-5-7-13(11)20-14/h4-7,9-10H,2-3,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGILWIKULRKRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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